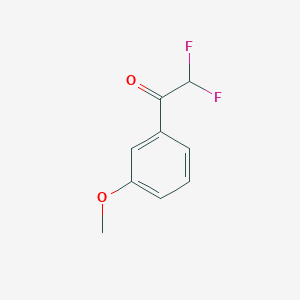

2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHALOPRIRDGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 1 3 Methoxyphenyl Ethanone and Its Precursors/derivatives

Fundamental Reactivity of the α,α-Difluoro Ketone Carbonyl Group

The introduction of two fluorine atoms on the carbon adjacent (α-position) to the carbonyl group in a ketone, as seen in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, profoundly alters the chemical reactivity of the carbonyl functional group. This modification is primarily electronic in nature, stemming from the high electronegativity of fluorine.

The two fluorine atoms in α,α-difluoro ketones act as potent electron-withdrawing groups. This inductive effect pulls electron density away from the α-carbon and, subsequently, from the carbonyl carbon. youtube.com This withdrawal of electron density significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a much more "electron-deficient" or electrophilic center compared to its non-fluorinated analogues. youtube.combeilstein-journals.org Consequently, the carbonyl group in compounds like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is highly activated and more susceptible to attack by nucleophiles. beilstein-journals.org

The reactivity of aldehydes and ketones towards nucleophiles is influenced by both steric and electronic factors. youtube.com For α,α-difluoro ketones, the electronic effect is dominant. The increased electrophilicity makes the carbonyl carbon a prime target for a wide range of nucleophiles, initiating nucleophilic addition reactions. youtube.comyoutube.com This reaction begins with the nucleophile attacking the electrophilic carbonyl carbon, causing the π-bond of the C=O group to break and the electrons to move to the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com

Under acidic conditions, the reactivity is further amplified. The carbonyl oxygen can be protonated by an acid, placing a positive formal charge on the oxygen. youtube.comyoutube.com This makes the oxygen even more electron-withdrawing, which in turn dramatically increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles to attack successfully. youtube.comyoutube.com

Table 1: Comparison of Carbonyl Reactivity

| Compound Type | Electronic Effect of Substituents | Carbonyl Carbon Electrophilicity | Reactivity towards Nucleophiles |

|---|---|---|---|

| Simple Ketone (e.g., Acetophenone) | Alkyl/Aryl groups are weakly electron-donating. | Moderate | Standard |

| α,α-Difluoro Ketone (e.g., 2,2-Difluoro-1-(3-methoxyphenyl)ethanone) | Two α-fluorine atoms are strongly electron-withdrawing. libretexts.org | High | Enhanced beilstein-journals.org |

| Protonated α,α-Difluoro Ketone | Protonated oxygen is extremely electron-withdrawing. | Very High | Greatly Enhanced youtube.com |

A direct consequence of the enhanced electrophilicity of α,α-difluoro ketones is their propensity to react with water and alcohols. nih.govsapub.org In the presence of water, the carbonyl group can undergo nucleophilic addition to form a hydrate (B1144303), also known as a geminal-diol (gem-diol). libretexts.org While this hydration equilibrium typically disfavors the gem-diol for simple ketones like acetone (B3395972) (equilibrium constant K ≈ 10⁻³), it is significantly shifted towards the product for ketones bearing strong electron-withdrawing groups. libretexts.orgwikipedia.org For instance, hexafluoroacetone (B58046) exists almost entirely as its hydrate in aqueous solutions (K ≈ 10⁶). wikipedia.org Similarly, α,α-difluoro ketones like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone readily form the corresponding gem-diol, 2,2-Difluoro-1-(3-methoxyphenyl)ethane-1,1-diol, when exposed to moisture. sapub.org

The stability of the resulting gem-diol is attributed to the destabilization of the starting carbonyl compound by the electron-withdrawing fluorine atoms. libretexts.org This makes the reverse reaction, the loss of a water molecule to reform the ketone, less favorable compared to non-fluorinated systems. quora.com

In a similar fashion, fluorinated ketones react with alcohols to form hemiketals. nih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon. nih.gov While hemiketals derived from many standard ketones are transient intermediates, those formed from α,α-difluoro ketones exhibit greater stability and can often be observed and utilized in subsequent chemical transformations. nih.gov Studies have shown that transient hemiketals are readily formed from difluoromethyl ketones in the presence of alcohols. nih.gov

Generation and Reactivity of Difluoroenolate and Difluorocarbanion Intermediates

Difluoroenolates are highly valuable reactive intermediates in organic synthesis, providing a pathway to introduce the difluoromethylene (-CF₂-) group into various molecular scaffolds. These intermediates can be generated from α,α-difluoro ketones like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone or their precursors.

One fundamental method to generate an enolate is through the deprotonation of a ketone at the α-carbon. youtube.com The protons on the carbon adjacent to a carbonyl group are acidic (pKa ≈ 20 for acetone) because the resulting conjugate base, the enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. youtube.comyoutube.com

To achieve a high concentration of the enolate at equilibrium, a base must be used whose conjugate acid has a pKa significantly higher than that of the ketone. youtube.com For this reason, strong, non-nucleophilic bases are typically employed. youtube.com Lithium diisopropylamide (LDA) is the most common choice for deprotonating ketones to form enolates. youtube.comyoutube.com LDA is a very strong base (the pKa of its conjugate acid, diisopropylamine, is ~35) and its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon directly. youtube.com In the context of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, however, there are no α-protons to remove, so this method is not applicable for generating an enolate directly from this specific ketone. Instead, this pathway is relevant for its precursors, such as monofluorinated ketones.

A more contemporary and milder strategy for generating difluoroenolates involves the decarboxylation of α,α-difluoro-β-keto acids or their corresponding carboxylate salts. nih.govresearchgate.netrsc.org This approach avoids the use of strong bases and often proceeds under neutral or mildly acidic/Lewis acidic conditions. nih.govacs.org The process is considered convenient and environmentally favorable as carbon dioxide is the only byproduct. nih.govnih.gov

In this method, an α,α-difluoro-β-ketocarboxylate salt is heated, often in the presence of a Lewis acid catalyst such as a zinc or ytterbium complex (e.g., ZnCl₂ or Yb(OTf)₃), to promote decarboxylation. nih.govacs.org The loss of CO₂ generates the desired difluoroenolate intermediate in situ. nih.govacs.org This enolate can then be trapped by an electrophile, such as an aldehyde or ketone, present in the reaction mixture to form a new carbon-carbon bond, yielding products like α,α-difluoro-β-hydroxy ketones. nih.govrsc.org This method represents a powerful tool for creating complex difluorinated molecules. researchgate.netacs.org

Table 2: Methods for Generating Difluoroenolate Intermediates

| Method | Precursor | Reagents/Conditions | Key Features |

|---|---|---|---|

| Base-Mediated Deprotonation | α-Monofluoro Ketone | Strong, non-nucleophilic base (e.g., LDA). youtube.comyoutube.com | Requires a ketone with an α-proton; uses stoichiometric strong base. |

| Decarboxylation | α,α-Difluoro-β-keto ester/carboxylate. nih.gov | Heat, often with a Lewis acid catalyst (e.g., Yb(OTf)₃, ZnCl₂). nih.govacs.org | Mild conditions; avoids strong bases; generates CO₂ as a byproduct. nih.govnih.gov |

Radical-Mediated Reaction Pathways in Fluorinated Ketone Synthesis

Radical chemistry offers alternative and powerful pathways for the synthesis and functionalization of fluorinated ketones. nih.gov These methods often operate under mild conditions and can achieve transformations that are challenging via traditional ionic pathways.

The synthesis of α-fluoroketones can be achieved through processes involving radical intermediates. organic-chemistry.org One such approach is the fluorination of vinyl azides, which is proposed to proceed via a single-electron transfer (SET) mechanism followed by a fluorine atom transfer to generate the target α-fluoroketone. organic-chemistry.org

More advanced techniques utilize photoredox catalysis to generate fluorinated radicals from readily available starting materials. nih.gov For example, trifluoroacetic anhydride (B1165640) can be activated by visible light in the presence of a photocatalyst to generate a trifluoroacetyl radical (•COCF₃). nih.gov This radical can then engage in reactions with alkenes. nih.gov Similarly, monofluoromethyl radicals can be generated photochemically from hypervalent iodine(III) reagents and used to initiate atom transfer radical addition (ATRA) reactions, providing a route to polyfunctionalized products. acs.orgchemrxiv.org While these examples generate different specific radicals, the underlying principle of using photochemically-generated fluorinated radicals to build complex molecules is a key strategy in modern organofluorine chemistry and is applicable to the synthesis of precursors for compounds like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. nih.gov

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) represents a fundamental step in many organic reactions, and its occurrence in processes involving fluorinated ketones has been a subject of increasing interest. nih.govcardiff.ac.uk SET processes can be initiated thermally or through photoinduction, leading to the formation of radical ion pairs that can drive subsequent chemical transformations. nih.govnih.gov

In the context of reactions analogous to those involving 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, SET mechanisms are often proposed, particularly in photoredox catalysis. diva-portal.orgnih.gov For instance, the excitation of a photocatalyst can lead to an electron transfer to or from a substrate, generating a radical species. diva-portal.orgrsc.org While direct evidence for SET with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone itself is not extensively detailed in the provided results, the general principles of SET in frustrated Lewis pair (FLP) chemistry and other donor-acceptor systems provide a framework for understanding its potential role. nih.govcardiff.ac.ukrsc.org The feasibility of a SET process is often evaluated by considering the redox potentials of the involved species. rsc.org

Mechanistic studies on related systems have sometimes ruled out SET pathways in favor of other mechanisms. For example, in the electrophilic fluorination of glycals with Selectfluor, a hypersensitive radical probe did not yield products characteristic of a radical process, suggesting that a single electron transfer from the glycal to Selectfluor does not occur. acs.org Conversely, other transformations, such as certain copper-mediated difluoromethylations, are suggested to proceed through a radical pathway involving a SET event. rsc.org Theoretical investigations have also explored the landscape of SET mechanisms, identifying both concerted and stepwise pathways. rsc.org

Decarboxylative Radical Generation and Addition-Elimination Sequences

A significant pathway for the formation of functionalized organic molecules, including precursors to fluorinated ketones, involves the generation of radicals through decarboxylation. nih.govresearchgate.net This strategy often utilizes carboxylic acids as readily available and stable radical precursors. nih.govnih.gov The process is typically initiated by an oxidant or through photoredox catalysis, which facilitates the single-electron oxidation of a carboxylate to a carboxyl radical. This intermediate then readily extrudes carbon dioxide to form an alkyl or aryl radical. nih.gov

In the context of synthesizing compounds related to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a key precursor could be a derivative of a 2,2-difluoro-2-arylacetate. For example, the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates proceeds via a radical mechanism. nih.gov The involvement of a radical process was confirmed by the inhibition of the reaction in the presence of the radical scavenger TEMPO. nih.gov

Once the radical is generated, it can participate in various subsequent reactions, including addition-elimination sequences. nih.gov For instance, a generated radical can add to a double bond or an aromatic system. nih.gov In the case of reactions with perfluoroarenes, the addition of a carbon radical is followed by the elimination of a fluoride (B91410) ion to yield the polyfluoroarylated product. nih.gov This addition-elimination pathway is a common theme in the functionalization of various unsaturated systems. rsc.org

Table 1: Examples of Decarboxylative Radical Reactions

| Reaction Type | Radical Precursor | Key Features |

|---|---|---|

| Decarboxylative Fluorination | Aliphatic Carboxylic Acids | Visible light-promoted photoredox catalysis, formation of alkyl fluorides. nih.gov |

| Decarboxylative Polyfluoroarylation | Aliphatic Carboxylic Acids | Photoredox-catalyzed addition of alkyl radicals to polyfluoroarenes followed by fluoride elimination. nih.gov |

Transition Metal-Catalyzed Mechanisms in Fluorinated Aryl Ketone Synthesis

Transition metals play a pivotal role in the synthesis of fluorinated aryl ketones, offering efficient and selective catalytic pathways.

Role of Palladium and Nickel Catalysts

Palladium and nickel catalysts are extensively used in cross-coupling reactions to form C-C bonds, which is a key strategy for the synthesis of aryl ketones. soci.org While nickel catalysts have shown promise in decarboxylative difluoromethylation reactions, converting alkyl carboxylic acids to difluoromethylated products with high enantioselectivity, the initial attempts with copper catalysts resulted in lower enantioselectivity. nih.govacs.org This highlights the unique role of nickel in such transformations. Nickel's utility is also attributed to the greater stability of Ni-alkyl bonds against β-hydride elimination compared to their palladium counterparts, making it effective for C(sp³)–C(sp²) and C(sp³)–C(sp³) cross-couplings. acs.org

The synthesis of difluoromethyl ketones can also be achieved through the direct cross-coupling of carboxylic acids with acyloxyphosphonium ions, a method that demonstrates chemoselectivity and tolerance to various functional groups. nih.gov

Copper-Mediated Oxidative Processes

Copper catalysts are frequently employed in oxidative processes for the synthesis of fluorinated compounds. For example, copper-mediated difluoromethylation of (hetero)aryl diazonium salts with TMSCF₂H is proposed to proceed through a radical pathway. rsc.org This mechanism involves the transmetalation of the CF₂H group to a Cu(I) species, followed by a single electron transfer to generate a Cu(II) species and an aryl radical. The subsequent outer-sphere transfer of the CF₂H group to the aryl radical yields the desired product. rsc.org

In other instances, copper has been used in decarboxylative trifluoromethylation of β-ketoacids, where it is believed to activate the trifluoromethylating reagent. researchgate.net

Complex Multi-Step Reaction Mechanisms

The synthesis and transformation of complex molecules like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can involve intricate multi-step reaction sequences.

Tandem Processes and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient approach to building molecular complexity. While specific examples directly involving 2,2-Difluoro-1-(3-methoxyphenyl)ethanone are not detailed in the provided search results, the principles of tandem reactions are well-established in organic synthesis. For instance, a photo-driven radical addition/cyclization of biaryl vinyl ketones has been developed for the synthesis of 10,10-disubstituted phenanthren-9(10H)-ones. researchgate.net Such processes often rely on the careful orchestration of reaction conditions to guide the transformation through multiple steps.

The development of complex reaction cascades often involves understanding the interplay of different catalytic cycles or reaction pathways. For example, combining photoredox catalysis with transition metal catalysis can enable novel transformations by merging the radical-generating capabilities of the former with the bond-forming prowess of the latter. acs.org

Rearrangement Mechanisms in Fluorinated Systems

The study of rearrangement reactions in fluorinated systems, such as those involving 2,2-difluoro-1-(3-methoxyphenyl)ethanone, offers valuable insights into the electronic effects of fluorine on reaction mechanisms. The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the carbonyl group and the migratory aptitude of adjacent substituents. Two classical rearrangement reactions, the Favorskii rearrangement and the Baeyer-Villiger oxidation, provide a framework for understanding potential transformations of this compound and its derivatives.

Favorskii-Type Rearrangements:

The Favorskii rearrangement typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.org For α,α-dihalo ketones, this reaction can proceed through different pathways. In the case of 2,2-difluoro-1-(3-methoxyphenyl)ethanone, which lacks an enolizable proton on the difluoromethyl group, a quasi-Favorskii rearrangement mechanism is plausible. harvard.edu

This mechanism is thought to initiate with the nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a concerted 1,2-migration of the aryl group with concomitant displacement of a fluoride ion would lead to the formation of an α-fluoro-α,β-unsaturated ester or carboxylic acid. Theoretical studies on α-chloroenolates suggest that the transition state for such rearrangements can be described as an oxyallyl-like structure undergoing concerted ring closure in the case of cyclic systems, or a related concerted migration in acyclic systems. nih.govresearchgate.net

The presence of the electron-donating methoxy (B1213986) group at the meta position of the phenyl ring is expected to influence the rate and regioselectivity of the rearrangement. Electron-donating groups on the migrating aryl ring can stabilize the partial positive charge that develops on the migration origin in the transition state, thus facilitating the rearrangement. stackexchange.com

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation transforms ketones into esters through treatment with a peroxy acid. wikipedia.org The mechanism involves the formation of a Criegee intermediate, followed by the migration of a substituent from the ketone to an electron-deficient oxygen atom. wikipedia.orgyoutube.com The migratory aptitude of different groups is a key factor determining the reaction's outcome. adichemistry.comstackexchange.comwikipedia.orgorganic-chemistry.org

For 2,2-difluoro-1-(3-methoxyphenyl)ethanone, there are two potential migrating groups: the 3-methoxyphenyl (B12655295) group and the difluoromethyl group. The established order of migratory aptitude generally places aryl groups higher than primary alkyl groups. adichemistry.comorganic-chemistry.org The difluoromethyl group, being strongly electron-withdrawing, is expected to have a very low migratory aptitude. Conversely, the 3-methoxyphenyl group, with its electron-donating methoxy substituent, is anticipated to have a higher migratory aptitude. adichemistry.com Electron-donating groups on the phenyl ring enhance its ability to stabilize the positive charge that develops during the migration step. youtube.com

Therefore, in a Baeyer-Villiger oxidation of 2,2-difluoro-1-(3-methoxyphenyl)ethanone, the preferential migration of the 3-methoxyphenyl group is expected, leading to the formation of 3-methoxyphenyl difluoroacetate. The reaction is believed to proceed through a concerted mechanism where the migrating group moves to the adjacent oxygen as the O-O bond of the peroxy acid cleaves. wikipedia.org Computational studies on similar systems have supported a neutral, two-step concerted mechanism in non-polar solvents. rsc.org

The table below summarizes the expected products from these two rearrangement pathways for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

| Rearrangement Type | Reactant | Expected Major Product | Migrating Group |

| Quasi-Favorskii | 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | α-Fluoro-3-methoxycinnamic acid derivative | 3-Methoxyphenyl |

| Baeyer-Villiger | 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | 3-Methoxyphenyl difluoroacetate | 3-Methoxyphenyl |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies of Organofluorine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

¹⁹F NMR spectroscopy is exceptionally useful for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity and sharp signals over a wide chemical shift range, making it a powerful tool for identifying the number and electronic environment of fluorine atoms in a molecule. wikipedia.orghuji.ac.il

For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electron-withdrawing carbonyl group and the adjacent aromatic ring. alfa-chemistry.com The typical chemical shift range for difluoromethylene (-CF₂-) groups adjacent to a carbonyl function falls within a specific region of the spectrum. ucsb.edu Furthermore, due to spin-spin coupling with the single adjacent methine proton (-CH), this signal would appear as a triplet.

Table 1: Predicted ¹⁹F NMR Data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

| Functional Group | Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -C(O)CF₂ H | -90 to -120 | Triplet (t) | ~55-60 Hz (²JHF) |

Note: The predicted chemical shift is based on typical ranges for α,α-difluoro ketones. Actual values may vary depending on solvent and experimental conditions.

While ¹⁹F NMR provides specific information about the fluorine atoms, ¹H and ¹³C NMR are essential for elucidating the complete molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone would show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the difluoromethyl proton. The aromatic protons on the 3-methoxyphenyl (B12655295) group would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). nih.govchemicalbook.com The three protons of the methoxy group (-OCH₃) would give a sharp singlet, typically around δ 3.8 ppm. rsc.org The most characteristic signal would be for the proton of the difluoromethyl group (-CHF₂), which would appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (-C=O) would appear as a downfield singlet. The carbons of the aromatic ring would show distinct signals in the δ 110-160 ppm range, with their exact shifts influenced by the methoxy substituent. nih.govrsc.org The methoxy carbon would have a signal around δ 55 ppm. rsc.org A key feature would be the signal for the difluoromethyl carbon (-CF₂), which would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Table 2: Predicted ¹H and ¹³C NMR Data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

| ¹H NMR | |||

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) | - |

| -C(O)CHF₂ | 6.0 - 6.5 | Triplet (t) | ~55-60 Hz (²JHF) |

| -OCH₃ | ~3.8 | Singlet (s) | - |

| ¹³C NMR | |||

| Carbon Type | Predicted Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J) in Hz |

| -C =O | 185 - 195 | Triplet (t) (small ³JCF) | ~25-35 Hz |

| Aromatic-C | 110 - 160 | Singlets/Doublets (small JCF) | - |

| -C F₂ | 110 - 120 | Triplet (t) | ~240-250 Hz (¹JCF) |

| -OC H₃ | ~55 | Singlet (s) | - |

Note: Predicted values are based on data for structurally similar compounds like 3-methoxyacetophenone and other fluorinated ketones. nih.govrsc.org Actual values can vary.

NMR spectroscopy is a primary technique for determining the site and extent of deuterium (B1214612) incorporation in a molecule. sigmaaldrich.comnih.gov If 2,2-Difluoro-1-(3-methoxyphenyl)ethanone were synthesized using deuterium-labeled reagents, its isotopic purity and the position of the deuterium atom could be confirmed.

For instance, if the methine proton (-CHF₂) were replaced by a deuterium atom to form 2,2-Difluoro-1-deuterio-1-(3-methoxyphenyl)ethanone, this would be readily observable in the NMR spectra.

In the ¹H NMR spectrum, the characteristic triplet for the methine proton would be absent or significantly reduced in intensity. youtube.com

In the ²H NMR (Deuterium NMR) spectrum, a signal would appear at the chemical shift corresponding to that position, confirming the presence and location of the deuterium label. nih.gov

In the ¹⁹F NMR spectrum, the signal for the -CF₂ group would change from a triplet to a more complex multiplet (a triplet of triplets, due to the spin I=1 of deuterium) or a broadened singlet if the coupling is not resolved, providing further evidence of deuterium incorporation. sigmaaldrich.com

This combined NMR approach allows for precise and quantitative analysis of deuterated compounds. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million) of the theoretical mass. youtube.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, HRMS would be used to confirm its molecular formula, C₉H₈F₂O₂.

Table 3: HRMS Data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₉H₈F₂O₂ | 186.0492 |

Note: The calculated mass is for the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O).

The experimentally measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be compared to this calculated value to confirm the elemental composition. youtube.comnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This provides valuable information about the connectivity of atoms within the molecule.

In an MS/MS experiment, the molecular ion of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (m/z 186.05) would be isolated and then fragmented through collision-induced dissociation. The fragmentation pattern would be characteristic of its structure as a ketone and an aromatic ether. libretexts.org Common fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgchemguide.co.uk

Predicted major fragmentation pathways include:

Loss of the difluoromethyl radical (•CHF₂): Alpha-cleavage could lead to the formation of the 3-methoxybenzoyl cation.

Loss of carbon monoxide (CO): Following the initial alpha-cleavage, the resulting acylium ion can lose CO.

Cleavage within the aromatic ring and methoxy group: Fragmentation of the 3-methoxyphenyl ring can also occur.

Table 4: Predicted MS/MS Fragmentation for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 186.05 | [M - •CHF₂]⁺ | 135.04 | •CHF₂ |

| 135.04 | [M - •CHF₂ - CO]⁺ | 107.05 | CO |

| 107.05 | [M - •CHF₂ - CO - CH₃]⁺ | 92.02 | CH₃ |

Note: The m/z values are for the monoisotopic masses of the most likely fragment ions.

By analyzing these characteristic fragment ions, the structural arrangement of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can be confidently confirmed. libretexts.orgyoutube.com

Chromatographic Methods for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For organofluorine compounds like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a range of chromatographic techniques coupled with mass spectrometry provides the necessary selectivity and sensitivity to ensure purity and confirm identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Given that many fluorinated ketones are sufficiently volatile, GC-MS serves as a primary method for purity assessment and structural confirmation. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, electron impact (EI) ionization would likely induce predictable fragmentation patterns. A key fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com This would result in the formation of a resonance-stabilized acylium ion. The mass spectra of fluorinated compounds can be complex, but they often yield informative fragment ions that help in structural elucidation. nih.govnist.gov

Table 1: Hypothetical GC-MS Parameters and Expected Fragments for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

| Parameter | Value/Description |

| Column | Restek Rtx-1701 (30m x 0.32mm, 1µm film thickness) or similar mid-polarity column amazonaws.com |

| Injector Temperature | 275 °C amazonaws.com |

| Carrier Gas | Helium amazonaws.com |

| Oven Program | Initial temp 150-200°C, ramp to 275°C amazonaws.com |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Fragments | * m/z 135: [CH₃OC₆H₄CO]⁺ (3-methoxybenzoyl cation) from alpha-cleavage. |

m/z 107: [CH₃OC₆H₄]⁺ (methoxyphenyl cation) from loss of CO.

m/z 77: [C₆H₅]⁺ (phenyl cation).

m/z 51: [CHF₂]⁺ (difluoromethyl cation). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS)

For compounds that are less volatile, thermally labile, or require analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.com This technique is particularly prevalent in the analysis of fluorinated pharmaceuticals and their degradation products. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) separates the analytes in the liquid phase, which are then introduced into the mass spectrometer, typically via electrospray ionization (ESI).

The use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), provides enhanced structural information and specificity. nih.gov HRMS allows for the determination of the precise mass of the parent ion and its fragments, enabling the calculation of the elemental composition with high confidence. nih.gov An integrated approach using HPLC and HRMS is powerful for identifying all fluorinated reaction products and understanding reaction pathways. nih.gov

Table 2: Typical LC-MS Parameters for Aromatic Fluorinated Compounds

| Parameter | Value/Description |

| Column | C18 reversed-phase column (e.g., Luna C18) nih.govnih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with 0.1% formic acid nih.gov |

| Flow Rate | 0.1 - 1.0 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (MS/MS) or Time-of-Flight (TOF) chromatographyonline.com |

| Scan Range | 100 - 800 m/z nih.gov |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines the advantages of both GC (high diffusivity, low viscosity) and HPLC (analysis of less volatile and thermally labile compounds), resulting in faster and more efficient separations. wikipedia.orgchromatographytoday.com SFC is considered a "green" technology due to the reduced use of organic solvents. chromatographytoday.com

This technique is highly effective for the analysis and purification of fluorinated compounds, which can be challenging to analyze by other methods due to solubility or volatility issues. selerity.com SFC is also a primary tool for the separation of chiral molecules in the pharmaceutical industry. wikipedia.orgchromatographytoday.comteledynelabs.com Coupling SFC with a mass spectrometer provides a powerful tool for the rapid analysis of complex mixtures containing fluorinated substances.

Table 3: Typical SFC-MS Parameters for Fluorinated Compounds

| Parameter | Value/Description |

| Column | Packed chiral or achiral columns (e.g., FluoroPhase) selerity.com |

| Mobile Phase | Supercritical CO₂ with an alcohol modifier (e.g., methanol) chromatographytoday.com |

| Oven Temperature | Isothermal, e.g., 150 °C selerity.com |

| Pressure Program | Gradient pressure ramp to control elution selerity.com |

| Detector | Mass Spectrometer, Flame Ionization Detector (FID) selerity.com |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

While 2,2-Difluoro-1-(3-methoxyphenyl)ethanone itself is achiral, the determination of enantiomeric purity is critical for related chiral organofluorine compounds, such as chiral fluorinated hydroxyketones that could be formed via its reduction. amazonaws.com HPLC using a Chiral Stationary Phase (CSP) is the most widely used method for separating enantiomers.

The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are common and highly effective. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal resolution between the enantiomers. amazonaws.commdpi.com The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess (e.e.). Fluorinated stationary phases can also offer alternative and complementary selectivity for separating fluorinated analytes. chromatographyonline.comresearchgate.net

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Value/Description |

| Column | Chiralcel OJ-H, ReproSil Chiral MIG, or similar polysaccharide-based CSP amazonaws.commdpi.com |

| Mobile Phase | Normal Phase: n-hexane/2-propanol or heptane/methanol mixtures amazonaws.commdpi.com |

| Flow Rate | 1.0 mL/min amazonaws.com |

| Detection | UV at 210 nm or 254 nm amazonaws.com |

| Temperature | 25 °C mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (General for Organofluorine Compounds)

The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is solved and refined. youtube.com

In the context of organofluorine compounds, X-ray crystallography can reveal subtle stereoelectronic effects, such as the gauche effect, which influences the conformational preferences of fluorinated chains. nih.gov It also provides insight into intermolecular interactions in the solid state, including hydrogen bonds and C-F···H or C-F···π interactions, which govern the crystal packing. While a crystal structure for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not publicly available, this technique would provide the ultimate confirmation of its solid-state structure and conformation if a suitable crystal were obtained.

Table 5: Key Information Provided by a Single-Crystal X-ray Diffraction Study

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). acs.org |

| Space Group | The specific symmetry group of the crystal (e.g., P-1, P2₁/c). acs.org |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. inl.gov |

| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between bonds. |

| Torsion Angles | Defines the conformation of the molecule. |

| Absolute Configuration | For chiral molecules, determined using anomalous dispersion (Flack parameter). nih.gov |

Synthetic Transformations and Derivatizations of 2,2 Difluoro 1 3 Methoxyphenyl Ethanone As a Building Block

Reduction of the Ketone Functionality to Fluorinated Alcohols

The reduction of the ketone functionality in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone to the corresponding 2,2-difluoro-1-(3-methoxyphenyl)ethanol is a fundamental transformation that provides access to valuable chiral fluorinated alcohols. These alcohols are important synthons for various biologically active molecules. The electron-withdrawing nature of the two fluorine atoms activates the carbonyl group, but also influences the stereochemical outcome of the reduction.

Various methods are employed for the reduction of α,α-difluoro ketones, ranging from classical hydride reagents to advanced catalytic asymmetric systems.

Standard Hydride Reductions: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to alcohols. acs.org For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, these reagents would provide the racemic alcohol, 2,2-difluoro-1-(3-methoxyphenyl)ethanol. The reactions are typically performed in alcoholic solvents for NaBH₄ or in ethereal solvents like diethyl ether or THF for the more reactive LiAlH₄, followed by an aqueous or acidic workup. acs.org

Asymmetric Reduction: The synthesis of enantiomerically pure fluorinated alcohols is of significant interest, and several asymmetric reduction methods have been developed for ketones, which are applicable to α,α-difluoro acetophenones. These methods often employ chiral catalysts or enzymes.

Catalytic Asymmetric Hydrogenation (CAH): Transition metal complexes with chiral ligands are powerful tools for the enantioselective hydrogenation of ketones. Ruthenium and rhodium-based catalysts, in particular, have shown high efficacy. For instance, Ru-diamine complexes can catalyze the asymmetric hydrogenation of a wide array of aromatic ketones with excellent enantioselectivity. nih.gov Similar systems are expected to be effective for the reduction of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. Noyori-type catalysts, like Ru(II)-TsDPEN, are well-known for their high efficiency and enantioselectivity in the reduction of aromatic ketones. nih.gov

Biocatalytic Reductions: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols. beilstein-journals.org Studies on acetophenone (B1666503) analogues have demonstrated that ADHs from various microorganisms, such as Rhodotorula glutinis or engineered E. coli, can reduce ketones to (S)- or (R)-alcohols with very high enantiomeric excess (>99% ee). acs.org For example, specific mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of 2-haloacetophenones and 2,2,2-trifluoroacetophenone (B138007), yielding the corresponding (S)-alcohols in high enantiopurity. researchgate.net This enzymatic approach is highly promising for the stereoselective reduction of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Table 1: Representative Asymmetric Reduction Methods for Ketones

| Method | Catalyst/Enzyme | Hydrogen Source | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-Diamine Complex | H₂ gas | Chiral Alcohol | High |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | 2-Propanol | Chiral Alcohol | >99% |

| Biocatalytic Reduction | Rhodotorula glutinis cells | Co-substrate (e.g., glucose) | (S)-Alcohol | >99% |

| Biocatalytic Reduction | TeSADH mutant | Co-substrate (e.g., isopropanol) | (S)-Alcohol | High |

Nucleophilic Additions to the Activated Carbonyl Group

The carbonyl group in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent difluoromethyl group. This enhanced electrophilicity allows for a variety of carbon-carbon bond-forming reactions, such as Grignard, organolithium, and Reformatsky reactions, providing access to tertiary fluorinated alcohols.

Grignard and Organolithium Additions: Organomagnesium (Grignard) and organolithium reagents readily add to the carbonyl carbon of ketones to form tertiary alcohols after acidic workup. nih.govnih.gov The reaction of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with an organometallic reagent (R-M, where M=MgBr or Li) would yield a tertiary alcohol with a newly introduced 'R' group.

However, the presence of the acidic α-proton in some ketones can lead to side reactions like enolization, especially with sterically hindered Grignard reagents. nih.gov In the case of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, while the α-protons are absent, the reactivity of the difluoromethyl group itself under strongly basic conditions needs to be considered, although addition to the carbonyl is generally the favored pathway.

Reformatsky Reaction: The Reformatsky reaction provides a milder alternative for the formation of β-hydroxy esters by reacting a ketone with an α-halo ester in the presence of metallic zinc. acs.orgresearchgate.net A particularly relevant variation is the indium-mediated Reformatsky-type reaction of iododifluoro ketones with aldehydes, which has been shown to produce α,α-difluoro-β-hydroxyketones in high yields, even in aqueous media. nih.govorganic-chemistry.org This demonstrates the feasibility of using difluoroketone synthons in such transformations. By analogy, reacting 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with an aldehyde in the presence of an appropriate difluoro-Reformatsky reagent could be a viable route to complex fluorinated polyols.

Table 2: Nucleophilic Addition Reactions on Ketones

| Reaction | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Organolithium Addition | R-Li | Tertiary Alcohol |

| Reformatsky Reaction | α-halo ester, Zn | β-Hydroxy Ester |

| Indium-mediated Reformatsky-type | Iododifluoroacetylketone, Aldehyde, In | α,α-Difluoro-β-hydroxyketone |

Cyclization Reactions Leading to Fluorinated Heterocycles

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds. The ketone and the adjacent difluoromethylene group can participate in cyclocondensation and cycloaddition reactions to form five- and six-membered rings, which are common scaffolds in medicinal chemistry.

Pyrazoles: Pyrazoles are typically synthesized via the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). researchgate.net While 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not a 1,3-dicarbonyl compound itself, it can be converted into one. For instance, Claisen condensation with an ester (e.g., ethyl acetate) under basic conditions would yield the corresponding 4,4-difluoro-1-(3-methoxyphenyl)-1,3-butanedione. This intermediate can then be reacted with hydrazine or its derivatives to form the corresponding fluorinated pyrazole. The reaction of α,β-unsaturated hydrazones can also lead to pyrazoles, suggesting another potential synthetic route starting from an aldol (B89426) condensation product of the title compound. acs.org Furthermore, methods for the direct synthesis of 4,4-difluoro-1H-pyrazoles have been reported, highlighting the accessibility of this class of compounds. researchgate.net

Oxetanes: Oxetanes are four-membered heterocyclic ethers that can be synthesized through the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govresearchgate.netcas.cn In this reaction, the ketone, upon photoexcitation, adds to the alkene to form the oxetane (B1205548) ring. The reaction of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with various alkenes under UV irradiation is a plausible method for constructing fluorinated oxetane derivatives. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic properties of the excited state of the ketone and the stability of the intermediate diradicals, which would be significantly affected by the difluoromethyl group. nih.govcas.cn

Fluorinated furanones, specifically α,α-difluoro-γ-lactones, are accessible through pathways involving difluorinated synthons. A notable method is the photoredox-catalyzed difunctionalization of alkenes with potassium bromodifluoroacetate (BrCF₂CO₂K). cas.cn This reaction generates a difluoroacetyl radical that adds to the alkene, followed by lactonization to yield the α,α-difluoro-γ-lactone ring system. While this does not directly use 2,2-Difluoro-1-(3-methoxyphenyl)ethanone as a starting material, it illustrates a modern approach to related structures.

A more direct route could involve the aldol condensation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with an aldehyde or ketone to form an α,α-difluoro-β-hydroxy ketone. Subsequent intramolecular cyclization, possibly through the formation of a cyanohydrin followed by hydrolysis and lactonization, could lead to the desired fluorinated furanone.

Pyrimidines are a critical class of heterocycles in medicinal chemistry. Several synthetic routes to pyrimidines involve the condensation of a three-carbon unit with a urea (B33335) or amidine derivative. nih.gov Ketones can serve as the three-carbon component in these syntheses. For example, α,β-unsaturated ketones, which can be prepared from 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via an aldol condensation followed by dehydration, react with amidines in a tandem [3+3] annulation to form pyrimidines. nih.gov

More directly, research has shown that α-trifluoromethyl aryl ketones react with amidine hydrochlorides to afford 2,6-disubstituted 4-fluoropyrimidines in good yields under mild conditions. organic-chemistry.org This reaction likely proceeds through a condensation-cyclization-dehydration/dehydrofluorination cascade. Given the similar reactivity, it is highly probable that 2,2-Difluoro-1-(3-methoxyphenyl)ethanone would undergo a similar reaction with various amidines (including urea and thiourea) to provide access to a range of novel fluoro-substituted pyrimidine (B1678525) analogues.

Further Functionalization and Elaboration of the Fluorinated Methylene (B1212753) Group

The difluoromethyl group in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not merely a passive structural element; its protons are weakly acidic and can be removed to generate a difluoroenolate, a powerful nucleophilic intermediate.

A significant advancement in this area is the direct deprotonative functionalization of α,α-difluoromethyl ketones. researchgate.net Using a catalytic amount of an organosuperbase in the presence of a silane (B1218182) additive, the corresponding difluoroenolate can be generated in situ. This enolate can then be trapped with various electrophiles, most notably aldehydes, to produce α,α-difluoro-β-hydroxy ketones with high yields and good diastereoselectivity. researchgate.net This aldol-type reaction opens up a vast array of possibilities for elaborating the structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Table 3: Deprotonative Functionalization of α,α-Difluoromethyl Ketones

| Substrate | Electrophile | Product | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| α,α-Difluoromethyl Ketone | Aldehyde | α,α-Difluoro-β-hydroxy ketone | High | up to 93:7 |

| α,α-Difluoromethyl Ketone | Imine | α,α-Difluoro-β-amino ketone | Moderate to High | N/A |

Furthermore, the difluoromethyl ketone moiety can be seen as an intermediate in a defluorination cascade from a trifluoromethyl precursor. Methods exist for the reductive defluorination of trifluoromethyl ketones to difluoromethyl and even monofluoromethyl ketones, often proceeding through fluorinated enol silyl (B83357) ether intermediates. cas.cnnih.gov This context highlights the controlled reactivity that can be achieved at the fluorinated carbon center, suggesting that further selective transformations of the CF₂H group in derivatives of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone may be possible.

Halogenation at the α-position

The introduction of a halogen atom at the α-position of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone yields α-halo-α,α-difluoro ketone derivatives, which are highly valuable synthetic intermediates. These tri-functionalized compounds possess three distinct electrophilic sites, rendering them amenable to a variety of subsequent transformations.

A general procedure for the α-bromination of an acetophenone derivative, which can be adapted for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, involves dissolving the ketone in a suitable solvent like chloroform (B151607) and adding a solution of bromine dropwise. The reaction mixture is typically stirred for a period to ensure complete conversion, followed by workup to remove excess bromine and hydrobromic acid. nih.gov Another effective method for α-chlorination utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of an acid catalyst like p-toluenesulfonic acid in methanol.

Table 1: General Conditions for α-Halogenation of Acetophenone Derivatives

| Halogenation | Reagent | Catalyst/Solvent | General Observations |

| Bromination | Bromine (Br₂) | Chloroform | Dropwise addition, stirring, and subsequent workup to remove byproducts. nih.gov |

| Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | p-Toluenesulfonic acid / Methanol | Effective for a range of substituted acetophenones. |

It is important to note that the reactivity of the α-position in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone will be influenced by the electron-withdrawing nature of the fluorine atoms, potentially requiring tailored reaction conditions for optimal yields.

Formation of Enol Esters and Other Reactive Intermediates

The carbonyl group of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone allows for the formation of various reactive intermediates, most notably enol esters. Enol esters are versatile synthons that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The formation of enol acetates from ketones is a well-established transformation. A common method involves the deprotonation of the ketone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate, which is then acylated with acetic anhydride (B1165640). The regioselectivity of this reaction can often be controlled by the reaction conditions. While specific examples for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone are not documented in the searched literature, this general methodology is expected to be applicable.

Furthermore, the difluorinated ketone can be converted into other reactive species. For example, treatment with a difluoromethylenating agent can lead to the formation of a gem-difluoroolefin. cas.cn Silyl enol ethers, another class of important reactive intermediates, can be prepared from ketones and subsequently used in various transformations like Mukaiyama aldol reactions. The conversion of ketones to silyl enol ethers typically involves reaction with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base.

Table 2: General Methods for the Formation of Reactive Intermediates from Ketones

| Intermediate | Reagents | General Conditions |

| Enol Acetate | Strong base (e.g., LDA), Acetic Anhydride | Deprotonation followed by acylation. |

| gem-Difluoroolefin | Difluoromethylenating agent | Reaction with a suitable reagent to replace the carbonyl oxygen. cas.cn |

| Silyl Enol Ether | Silylating agent (e.g., TMSCl), Base | Trapping of the enolate with a silyl halide. |

Incorporation into More Complex Molecular Scaffolds

The derivatized forms of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, particularly its α-halo derivatives, are potent precursors for the synthesis of more complex molecular scaffolds, including various heterocyclic systems. The presence of multiple reaction sites allows for the construction of diverse molecular architectures.

α-Halo ketones are well-known building blocks for the synthesis of five- and six-membered heterocycles. For instance, the Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-halo ketone with a thioamide to afford a thiazole ring. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of a wide array of biologically active thiazole derivatives. Similarly, reaction with amidines or guanidines can lead to the formation of pyrimidine rings. nih.gov

While direct examples of the use of halogenated 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in these specific reactions are not prevalent in the searched literature, the general reactivity pattern of α-halo ketones strongly suggests its applicability. The resulting heterocyclic structures would incorporate the 3-methoxyphenyl (B12655295) and difluoromethyl moieties, which are of interest in medicinal chemistry due to their potential to modulate pharmacokinetic and pharmacodynamic properties.

Table 3: Examples of Heterocycle Synthesis from α-Halo Ketones

| Heterocycle | Reactant | General Reaction |

| Thiazole | Thioamide | Hantzsch Thiazole Synthesis. nih.govresearchgate.net |

| Pyrimidine | Amidine/Guanidine | Condensation reaction. nih.gov |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | Condensation reaction. nih.gov |

The incorporation of the 2,2-Difluoro-1-(3-methoxyphenyl)ethanone motif into these and other complex molecular scaffolds highlights its significance as a versatile building block in the design and synthesis of novel chemical entities with potential applications in various fields of chemical science.

Future Directions and Emerging Research Avenues in the Chemistry of 2,2 Difluoro 1 3 Methoxyphenyl Ethanone

Development of More Efficient and Sustainable Synthetic Methodologies

The development of environmentally benign and economically viable synthetic routes to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a key area of future research. Current methods often rely on harsh reagents and generate significant waste. The focus is shifting towards greener alternatives and more efficient one-pot procedures. brighton.ac.uk

Future synthetic strategies will increasingly incorporate the principles of green chemistry. This includes the use of less hazardous reagents and environmentally friendly solvents. An emerging area of interest is the use of mechanochemistry, which can reduce or eliminate the need for solvents in chemical reactions. researchgate.net The application of mechanochemical techniques to the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone could offer a safer, more energy-efficient, and atom-economical alternative to traditional solution-phase methods.

Furthermore, the use of green solvents derived from biomass, such as Cyrene™, is being explored for fluorination reactions. researchgate.net Research into the applicability of such solvents for the synthesis of difluoromethyl ketones could lead to more sustainable manufacturing processes. The development of aqueous-based synthetic methods, which leverage water as an eco-friendly solvent, also presents a promising avenue for the synthesis of fluorinated compounds. nih.gov

Another green approach involves the use of fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent for the synthesis of trifluoromethyl ketones from esters. nih.gov Exploring analogous difluoromethylation strategies using difluorinated feedstocks could provide a more sustainable route to compounds like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

The discovery and development of novel catalytic systems are central to advancing the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Current research is focused on creating more active, selective, and robust catalysts that can operate under milder conditions.

Copper-based catalysts have shown promise in the synthesis of α,α-difluoro-β-hydroxy ketones and α,α-difluorinated-α-phenoxyketones. nih.govacs.org Future work will likely focus on expanding the scope of copper-catalyzed difluoroalkylation reactions to include a wider range of substrates and developing enantioselective variants.

Palladium catalysis has been instrumental in the synthesis of fluorinated ketones, particularly through α-arylation and asymmetric hydrogenation reactions. dicp.ac.cnsmolecule.com The development of new palladium catalysts with improved activity and selectivity will be crucial for the efficient synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and its derivatives. This includes the design of novel phosphine (B1218219) ligands that can enhance the performance of the palladium catalyst.

Ruthenium and rhodium complexes have also been successfully employed in the asymmetric hydrogenation of fluorinated ketones. dicp.ac.cn The exploration of new chiral ligands for these metals could lead to highly enantioselective methods for the synthesis of chiral difluoromethylated alcohols derived from 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

| Catalyst System | Reaction Type | Potential Application for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone |

| Copper-based catalysts | Difluoroalkylation, Dioxidation | Synthesis of derivatives with modified side chains or phenoxy groups. nih.govacs.org |

| Palladium-based catalysts | α-Arylation, Asymmetric Hydrogenation | Direct synthesis from precursors and stereoselective reduction. dicp.ac.cnsmolecule.com |

| Ruthenium/Rhodium complexes | Asymmetric Hydrogenation | Enantioselective synthesis of chiral alcohol derivatives. dicp.ac.cn |

Expanding the Scope of Functional Group Tolerance and Substrate Diversity

A significant challenge in synthetic chemistry is the development of reactions that are tolerant of a wide range of functional groups. This is particularly important for the synthesis of complex molecules like pharmaceuticals, where multiple functional groups are often present. Future research on 2,2-Difluoro-1-(3-methoxyphenyl)ethanone will aim to develop synthetic methods that are compatible with a broader array of functional groups, thus avoiding the need for protecting group strategies.

For instance, the development of chemoselective reduction methods that can selectively reduce the ketone functionality of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in the presence of other reducible groups would be highly valuable. lookchem.com Similarly, expanding the substrate scope of catalytic systems to include a wider variety of aryl and alkyl precursors will be essential for the synthesis of a diverse library of difluoromethyl ketones. nih.gov The development of new fluorinating agents, such as 2,2-difluoro-1,3-dimethylimidazolidine (B149852) (DFI), that operate under mild conditions could also contribute to expanding functional group tolerance. rsc.org

Innovative Strategies for Highly Selective (Chemo-, Regio-, Stereo-) Transformations

Achieving high levels of selectivity is a paramount goal in modern organic synthesis. For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, this translates to the development of methods that can control the chemo-, regio-, and stereochemical outcome of reactions.

Chemoselectivity: The development of reagents and conditions that can selectively target one functional group over another is crucial. For example, methods for the chemoselective reduction of the ketone moiety in the presence of other functional groups are highly sought after. lookchem.com

Regioselectivity: Controlling the position of a chemical modification is essential for creating specific isomers. The regioselective synthesis of related fluorinated compounds, such as β-fluoro-α,β-unsaturated ketones, has been demonstrated and provides a foundation for developing similar strategies for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. amanote.comrsc.org

Stereoselectivity: The synthesis of single enantiomers of chiral molecules is of utmost importance in medicinal chemistry. The development of stereoselective reactions, such as asymmetric hydrogenation, for the synthesis of chiral derivatives of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a key area of future research. dicp.ac.cnmasterorganicchemistry.com This includes the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers. nih.gov The use of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, is another powerful strategy. masterorganicchemistry.com

| Type of Selectivity | Example of Application for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone |

| Chemoselectivity | Selective reduction of the ketone in the presence of an ester group. lookchem.com |

| Regioselectivity | Directed functionalization of the aromatic ring at a specific position. amanote.comrsc.org |

| Stereoselectivity | Asymmetric reduction of the ketone to produce a single enantiomer of the corresponding alcohol. dicp.ac.cnmasterorganicchemistry.com |

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental work is becoming increasingly important for the discovery and optimization of new reactions. Density Functional Theory (DFT) calculations can be used to predict reaction mechanisms, transition state geometries, and the electronic properties of molecules. smolecule.com This information can then be used to guide experimental design and troubleshoot unexpected results.

For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, computational studies could be used to:

Predict the most favorable reaction pathways for its synthesis.

Design new catalysts with enhanced activity and selectivity.

Understand the conformational preferences of the molecule and its derivatives. acs.org

Predict the spectroscopic properties of new compounds.

By integrating computational and experimental approaches, researchers can accelerate the pace of discovery and gain a deeper understanding of the fundamental principles that govern the chemistry of fluorinated ketones. acs.org

Exploration of New Fluorinated Motifs Derived from the Core Structure

The core structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone serves as a versatile platform for the synthesis of novel fluorinated motifs with potentially interesting biological and material properties. Future research will likely explore the transformation of this core structure into a variety of new chemical entities.

One promising avenue is the synthesis of difluorinated heterocycles. For example, the reaction of enaminones with difluorocarbene has been shown to produce 2,2-difluoro-2,3-dihydrofurans, which can be further transformed into other valuable compounds. rsc.org Similar strategies could be applied to derivatives of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone to access new classes of fluorinated heterocycles.

Another area of exploration is the incorporation of the difluoromethylketone moiety into larger and more complex molecular architectures. This could include the synthesis of peptidyl difluoromethyl ketones, which have shown promise as enzyme inhibitors. mdpi.com The development of methods for the synthesis of difluorinated halohydrins from difluoroenolates and α-haloketones also opens up new possibilities for creating complex fluorinated molecules. nih.gov

Furthermore, the 2,2-difluoro-1,3-dicarbonyl unit, which can be derived from related structures, is a key component in the synthesis of polymethine dyes with unique photophysical properties. nuph.edu.ua The exploration of similar applications for derivatives of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone could lead to the development of new functional materials.

Q & A

Q. What are the optimal synthetic routes for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorinated acylating agents reacting with substituted aromatic rings. A validated approach is the Friedel-Crafts acylation , where 3-methoxybenzaldehyde reacts with a difluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include condensation reactions under basic conditions, as seen in analogous compounds (e.g., ethanol solvent with sodium hydroxide at 5–10°C) .

- Key Parameters :

| Method | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, DCM | 0–25°C | ~60–75% |

| Base-Catalyzed Condensation | NaOH, Ethanol | 5–10°C | ~72% |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm difluoro substitution (δ ~ -100 to -120 ppm) and NMR for methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉F₂O₂: calculated 215.05, observed 215.08) .

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL for structure validation) ensures accurate bond-length and angle measurements .

Q. What safety protocols should be followed when handling fluorinated aromatic ketones?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas in acidic conditions).

- Waste Disposal : Segregate fluorinated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectral data?

- Methodological Answer : Discrepancies in NMR or IR peaks (e.g., unexpected splitting or shifts) can be addressed via Density Functional Theory (DFT) calculations. For example:

Optimize the molecular geometry using B3LYP/6-31G(d).

Simulate NMR chemical shifts and compare with experimental data.

Analyze electronic effects (e.g., methoxy group’s electron-donating impact on fluorine shielding) .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to assess substituent effects on reactivity.

- Competitive Experiments : Compare reaction rates with non-fluorinated analogs (e.g., 1-(3-methoxyphenyl)ethanone) to quantify fluorine’s electronic influence .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation (e.g., enolate species) .

Q. How can this compound serve as a precursor for bioactive analogs in drug discovery?

- Methodological Answer :

- Bioisostere Design : Replace the methoxy group with other substituents (e.g., trifluoromethyl, amino) to enhance metabolic stability.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., 2,2-difluoro-1-(3-aminophenyl)ethanone) and test against target enzymes (e.g., kinases) .

- In Silico Screening : Dock analogs into protein active sites (e.g., COX-2) using AutoDock Vina to predict binding affinity .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data refinement for fluorinated compounds?

- Methodological Answer :

- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains, especially for high-symmetry crystals .

- Disordered Fluorine Atoms : Apply restraints (e.g., DFIX, SIMU) to refine positions without overfitting.

- Validation Tools : Check R-factors and CCDC deposition standards to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.